Cas no 1569-17-1 (4-Methyl-1,8-naphthyridine)
4-Methyl-1,8-naphthyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Methyl-1,8-naphthyridine
- 5-Hexen-3-ol,3,4-dimethyl-
- DTXSID50343297
- 4-Methyl-[1,8]naphthyridine
- 1569-17-1
- SCHEMBL3152309
- 4-Methyl-1,8-naphthyridine, 97%
- MFCD00234525
- AS-41312
- FT-0744529
- CHEMBL1904411
- AKOS006272486
- NCGC00188213-01
- AMY26233
- BAA56917
- 1,8-Naphthyridine, 4-methyl-
- CS-0196829
- 4-methylnaphthyridine
- DB-064148
- DTXCID10294377
-
- MDL: MFCD00234525
- Inchi: 1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3
- InChI Key: GARZCKWHNSKEPP-UHFFFAOYSA-N
- SMILES: N1C=CC(C)=C2C=CC=NC=12
Computed Properties
- Exact Mass: 144.06900
- Monoisotopic Mass: 144.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8A^2
- XLogP3: 1.8
Experimental Properties
- Density: 1.141
- Boiling Point: 271 ºC
- Flash Point: 116 ºC
- PSA: 25.78000
- LogP: 1.93820
4-Methyl-1,8-naphthyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
4-Methyl-1,8-naphthyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methyl-1,8-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M323163-50mg |
4-Methyl-1,8-naphthyridine |
1569-17-1 | 50mg |
$133.00 | 2023-05-17 | ||
| TRC | M323163-100mg |
4-Methyl-1,8-naphthyridine |
1569-17-1 | 100mg |
$167.00 | 2023-05-17 | ||
| TRC | M323163-250mg |
4-Methyl-1,8-naphthyridine |
1569-17-1 | 250mg |
$299.00 | 2023-05-17 | ||
| TRC | M323163-500mg |
4-Methyl-1,8-naphthyridine |
1569-17-1 | 500mg |
$500.00 | 2023-05-17 | ||
| TRC | M323163-1g |
4-Methyl-1,8-naphthyridine |
1569-17-1 | 1g |
$861.00 | 2023-05-17 | ||
| Chemenu | CM131652-1g |
4-methyl-1,8-naphthyridine |
1569-17-1 | 97% | 1g |
$282 | 2021-08-05 | |
| Chemenu | CM131652-5g |
4-methyl-1,8-naphthyridine |
1569-17-1 | 97% | 5g |
$904 | 2021-08-05 | |
| Chemenu | CM131652-250mg |
4-methyl-1,8-naphthyridine |
1569-17-1 | 97% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM131652-1g |
4-methyl-1,8-naphthyridine |
1569-17-1 | 97% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1224860-1g |
4-Methyl-1,8-naphthyridine |
1569-17-1 | 95% | 1g |
$330 | 2024-06-03 |
4-Methyl-1,8-naphthyridine Suppliers
4-Methyl-1,8-naphthyridine Related Literature
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1. 266. The preparation of 1 : 8-naphthyridines from 2 : 6-diaminopyridineV. Petrow,E. L. Rewald,B. Sturgeon J. Chem. Soc. 1947 1407
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De-Hui Wang,Yuan Zhang,Zhe Gong,Ran Sun,De-Zhi Zhao,Chang-Liang Sun RSC Adv. 2015 5 50540
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3. Synthesis and reactivity of binuclear copper(I) complexes of 2-(diphenylphosphino)-6-(pyrazol-1-yl)pyridine (L1). Crystal structures of [Cu2(μ-L1)2(MeCN)2][ClO4]2, [Cu2(μ-L1)2(μ-η1-CCPh)][ClO4]· CHCl3·H2O and [Cu2(μ-L1)2(μ-Cl)][ClO4]·H2OShan-Ming Kuang,Zheng-Zhi Zhang,Qi-Guang Wang,Thomas C. W. Mak J. Chem. Soc. Dalton Trans. 1998 1115
Additional information on 4-Methyl-1,8-naphthyridine
Introduction to 4-Methyl-1,8-naphthyridine (CAS No. 1569-17-1)
4-Methyl-1,8-naphthyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1569-17-1, is a heterocyclic organic compound belonging to the naphthyridine family. This compound features a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring, with a methyl substituent at the 4-position of the pyridine ring. Its unique structural and electronic properties make it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and material science research.
The naphthyridine core of 4-Methyl-1,8-naphthyridine contributes to its significant chemical versatility, enabling diverse functionalization and reactivity patterns. This characteristic has positioned it as a key building block in the synthesis of more complex molecules, particularly in medicinal chemistry. The presence of the methyl group at the 4-position influences the compound's electronic distribution, making it an interesting candidate for applications involving electron-deficient systems.
In recent years, 4-Methyl-1,8-naphthyridine has garnered attention in academic and industrial research due to its potential applications in drug discovery. Its rigid bicyclic framework provides stability while allowing for modifications that can enhance bioactivity. For instance, derivatives of this compound have been explored as kinase inhibitors, antimicrobial agents, and potential treatments for neurological disorders. The compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions has been leveraged in designing molecules with improved pharmacokinetic profiles.
One of the most compelling aspects of 4-Methyl-1,8-naphthyridine is its role in developing novel therapeutic agents. Researchers have utilized its scaffold to create molecules that exhibit inhibitory effects on enzymes implicated in cancer progression and inflammatory diseases. The compound's structural motif has been incorporated into libraries of small molecules screened for biological activity, demonstrating its utility in high-throughput virtual screening and experimental assays. Furthermore, its compatibility with various synthetic methodologies allows for rapid derivatization, facilitating the exploration of new chemical space.
The agrochemical sector has also recognized the significance of 4-Methyl-1,8-naphthyridine as a precursor for developing advanced crop protection agents. Its structural features contribute to the efficacy of herbicides and fungicides by enhancing binding affinity to target enzymes or receptors in pathogens. Recent studies have highlighted its incorporation into formulations designed to combat resistant strains of fungi and weeds, underscoring its importance in sustainable agriculture.
From a material science perspective, 4-Methyl-1,8-naphthyridine has been investigated for its potential in organic electronics and coordination chemistry. Its ability to act as a ligand in metal complexes has led to applications in catalysis and luminescent materials. The compound's electron-withdrawing nature makes it suitable for tuning the properties of polymers used in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The synthesis of 4-Methyl-1,8-naphthyridine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the methyl group at the 4-position. Advances in catalytic methods have improved the efficiency and selectivity of these processes, reducing waste generation and energy consumption. These developments align with growing demands for environmentally sustainable chemical manufacturing practices.
In conclusion,4-Methyl-1,8-naphthyridine (CAS No. 1569-17-1) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural attributes enable diverse functionalization strategies that have fueled innovation in drug discovery and industrial chemistry. As research continues to uncover new uses for this compound,4-Methyl-1,8-naphthyridine is poised to remain a cornerstone of chemical synthesis and molecular design.
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